

Application of Diisooctyl Sebacate in Synthetic Jet Engine Oils: Application Notes and Protocols

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Compound of Interest

Compound Name: Diisooctyl sebacate

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Introduction

Diisooctyl sebacate (DIOS) is a high-performance synthetic ester that serves as a crucial base stock in the formulation of advanced synthetic jet engine oils. Its inherent properties, such as excellent thermal and oxidative stability, low volatility, and superior low-temperature fluidity, make it a foundational component for lubricants designed to operate under the extreme conditions encountered in modern gas turbine engines. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development and evaluation of synthetic lubricants.

Military and commercial jet engine oils must meet stringent performance requirements, often defined by specifications like MIL-PRF-23699.^{[1][2][3]} These lubricants are critical for ensuring engine performance, longevity, and reliability by reducing friction and wear in high-speed rotating components like bearings and gears.^[3] Synthetic esters, such as DIOS, have become the preferred base stocks for these applications due to their ability to function across a wide operating temperature range, from as low as -40°C to over 200°C.^[1]

Physicochemical Properties of Diisooctyl Sebacate

The following table summarizes the typical physicochemical properties of **diisooctyl sebacate**, which are critical for its function as a jet engine oil base stock.

Property	Typical Value	Test Method
Kinematic Viscosity	ASTM D445	
at 40°C	9.5 - 13.5 mm ² /s	
at 100°C	~3.2 mm ² /s	
Viscosity Index	~150	ASTM D2270
Pour Point	≤ -62°C	ASTM D97
Flash Point (Open Cup)	~215°C	ASTM D92
Density at 20°C	0.913 - 0.917 g/cm ³	
Acid Value	≤ 0.1 mg KOH/g	
Saponification Value	260 - 265 mg KOH/g	

Key Performance Characteristics

Thermal and Oxidative Stability

One of the most critical properties of a jet engine lubricant is its ability to resist degradation at high temperatures in the presence of oxygen. **Diisooctyl sebacate** exhibits excellent thermal and oxidative stability, which minimizes the formation of sludge and deposits, ensuring the cleanliness of engine components and maintaining lubricant performance over time.

Low-Temperature Fluidity

The extremely low pour point of DIOS ensures that the lubricant remains fluid at the low temperatures encountered during high-altitude flight and in cold climates. This is essential for reliable engine startup and proper lubrication during the initial stages of operation.

Additive Compatibility

Diisooctyl sebacate is highly compatible with a wide range of additives that are essential for formulating a fully functional jet engine oil. These additives include:

- Antioxidants: Aminic and phenolic antioxidants are commonly used to further enhance the oxidative stability of the base oil.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Anti-wear and Extreme Pressure (EP) Additives: Phosphate esters, such as tricresyl phosphate (TCP), are frequently added to improve the load-carrying capacity of the lubricant and protect engine components from wear under high stress.^[7]
- Corrosion Inhibitors: These additives protect metal surfaces from corrosion, which is particularly important in the harsh operating environment of a jet engine.
- Defoamants: To prevent the formation of foam, which can impede proper lubrication.

The typical concentration of diester base stocks like DIOS in a fully formulated synthetic jet engine oil can be significant, often forming the bulk of the formulation to which an additive package is added.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of **diisooctyl sebacate** at 40°C and 100°C.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type).
- Constant temperature bath with a precision of $\pm 0.02^\circ\text{C}$.
- Calibrated thermometer.
- Timer with an accuracy of ± 0.1 seconds.

Procedure:

- Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
- Charge the viscometer with the DIOS sample, ensuring there are no air bubbles.

- Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C).
- Allow the sample to reach thermal equilibrium (typically 30 minutes).
- Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
- Release the suction and allow the liquid to flow freely down the capillary.
- Start the timer as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
- Repeat the measurement at least twice. The flow times should be within the acceptable repeatability of the method.
- Calculate the kinematic viscosity (ν) in mm²/s by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C): $\nu = C \times t$.

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which **diisooctyl sebacate** will flow.

Apparatus:

- Pour point test jar.
- Jacket.
- Cooling bath(s) capable of reaching temperatures below the expected pour point.
- Calibrated low-temperature thermometer.

Procedure:

- Pour the DIOS sample into the test jar to the marked level.
- If the sample has been previously heated, allow it to cool to room temperature.

- Insert the thermometer into the cork stopper and place it in the test jar, ensuring the thermometer bulb is immersed in the sample.
- Place the test jar into the jacket and then into the cooling bath.
- At each temperature that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil.
- The inspection should not exceed 3 seconds.
- If no movement is observed when the jar is held horizontally for 5 seconds, the test is complete.
- The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

Protocol 3: Determination of Flash Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the temperature at which the vapors of **diisooctyl sebacate** will ignite when exposed to a flame.

Apparatus:

- Cleveland open cup apparatus, including a brass test cup, heating plate, and test flame applicator.
- Calibrated high-temperature thermometer.
- Heat source.

Procedure:

- Fill the test cup with the DIOS sample to the filling mark, ensuring no oil is on the outside of the cup.
- Place the thermometer in its holder, with the bulb positioned correctly within the cup.

- Apply heat at a controlled rate so the temperature of the sample rises at 14 to 17°C/min initially, then slow to 5 to 6°C/min when the temperature is within 56°C of the expected flash point.
- As the temperature approaches the expected flash point, pass the test flame across the center of the cup at specified temperature intervals.
- The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a distinct flash is observed.

Protocol 4: Evaluation of Oxidative and Corrosion Stability (ASTM D4636)

Objective: To assess the resistance of **diisooctyl sebacate** to oxidation and its corrosive tendency towards various metals at elevated temperatures.

Apparatus:

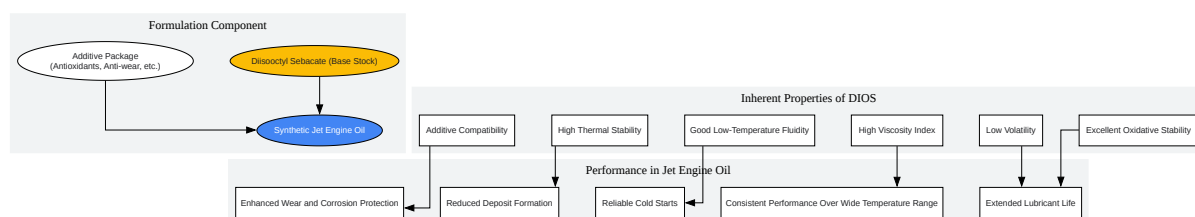
- Oxidation cell (glass tube with a head and air-inlet tube).
- Constant temperature bath.
- Air supply with a flowmeter.
- Metal specimens (e.g., copper, steel, aluminum, magnesium, silver).
- Condenser.

Procedure:

- Clean and weigh the metal specimens.
- Assemble the metal specimens on the air-inlet tube.
- Place the DIOS sample (typically 100 mL) into the oxidation cell.
- Insert the air-inlet tube with the metal specimens into the cell.

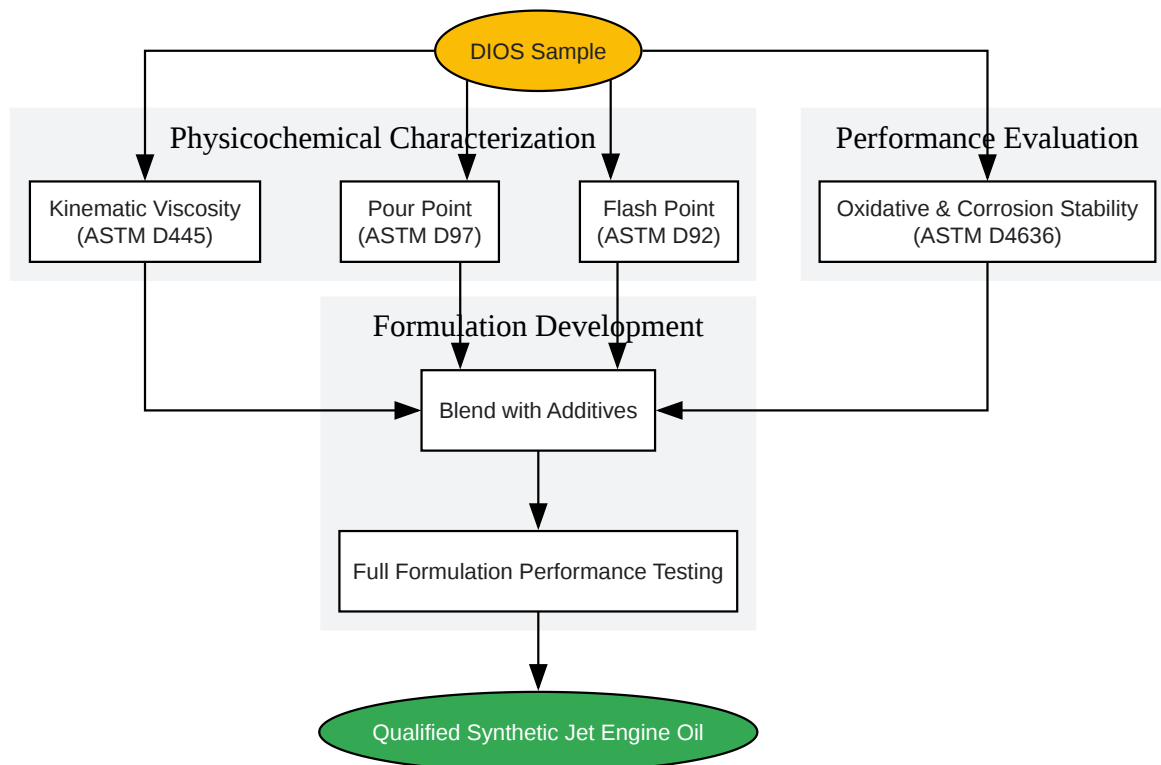
- Place the assembled cell into the constant temperature bath, typically maintained at a temperature between 175°C and 215°C for jet engine oil testing.
- Connect the air supply and adjust the flow rate (e.g., 5 L/h).
- Run the test for a specified duration (e.g., 72 hours).
- At the end of the test, cool the cell, remove the metal specimens, and clean and reweigh them to determine any mass change.
- Analyze the aged oil for changes in kinematic viscosity (ASTM D445) and total acid number (ASTM D664).
- Visually inspect the metal specimens for signs of corrosion and the oil for the formation of sludge.

Logical Relationships and Workflows



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Caption: Logical flow of DIOS properties to jet engine oil performance.



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Caption: Experimental workflow for evaluating DIOS in jet engine oils.

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